Hydroxychloroquine sulfate

Ocular toxicity Rheumatology Retinopathy

Hydroxychloroquine sulfate (CAS 14480-75-2) is the evidence-preferred 4-aminoquinoline for chronic autoimmune research and therapy development. Quantitative differentiation data confirm a 5.8-fold lower adjusted odds ratio for irreversible retinal toxicity versus chloroquine, with zero retinopathy cases over 3 years in head-to-head trials. This superior safety profile eliminates confounding off-target cytotoxicity in long-duration (≥72 h) immune cell cultures, making it the definitive DMARD tool compound. Buyers should select this sulfate salt for any protocol where cumulative dose exceeds 400 g or chronic dosing >2 years is required.

Molecular Formula C18H28ClN3O5S
Molecular Weight 434.0 g/mol
CAS No. 14480-75-2
Cat. No. B7790800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxychloroquine sulfate
CAS14480-75-2
Molecular FormulaC18H28ClN3O5S
Molecular Weight434.0 g/mol
Structural Identifiers
SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
InChIInChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)
InChIKeyJCBIVZZPXRZKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxychloroquine Sulfate (CAS 14480-75-2): A 4-Aminoquinoline DMARD with Distinct Safety Pharmacology


Hydroxychloroquine sulfate is a synthetic 4-aminoquinoline derivative formulated as the sulfate salt to enhance aqueous solubility and oral bioavailability. It functions as a weak base that accumulates in acidic intracellular compartments, thereby inhibiting Toll-like receptor signaling and antigen presentation in autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus [1]. As a Disease-Modifying Antirheumatic Drug (DMARD), it is also indicated for malaria prophylaxis and treatment. The sulfate salt (CAS 14480-75-2) is the standard pharmaceutical form, providing consistent dissolution and stability for oral administration [2].

Hydroxychloroquine vs. Chloroquine: Why In-Class Substitution Compromises Long-Term Safety


Although chloroquine shares the same 4-aminoquinoline scaffold and immunomodulatory mechanism, direct substitution with hydroxychloroquine is not scientifically interchangeable due to profound differences in ocular toxicity risk. Chloroquine accumulates in the retinal pigment epithelium with higher affinity and slower elimination, leading to a 5‑ to 10‑fold greater incidence of irreversible retinopathy at equivalent therapeutic doses [1]. Hydroxychloroquine’s superior safety margin, established through head‑to‑head trials and large cohort studies, makes it the preferred agent for chronic autoimmune therapy where cumulative dose determines toxicity. The quantitative evidence below guides procurement decisions by quantifying this differentiation.

Quantitative Evidence for Hydroxychloroquine Sulfate: Safety and Tolerability Over Chloroquine


Direct Head‑to‑Head Trial: Zero Retinopathy with Hydroxychloroquine vs. 17.6% with Chloroquine

In a prospective comparative study of 37 patients with rheumatic diseases treated for a mean duration of 3 years, hydroxychloroquine sulfate (200‑400 mg/day) resulted in zero cases of retinal toxicity (0/20), whereas chloroquine (250‑500 mg/day) produced retinopathy in 3 out of 17 patients (17.6%). The quantified difference is an absolute risk reduction of 17.6 percentage points favoring hydroxychloroquine [1]. This direct head‑to‑head comparison was conducted under identical clinical monitoring conditions (ophthalmologic exams including funduscopy and visual fields).

Ocular toxicity Rheumatology Retinopathy

Large‑Cohort Cross‑Study: Hydroxychloroquine Retinopathy Risk 1% at 7 Years vs. Chloroquine 10‑20% at 2‑5 Years

A cross‑study comparison of independent cohorts shows that hydroxychloroquine sulfate has a 7‑year cumulative risk of toxic retinopathy of approximately 1% (based on 2,361 patients in a retrospective cohort; cumulative incidence: 0.5% at 5 years, 1% at 10 years) [1]. In contrast, chloroquine is associated with a 10‑20% cumulative incidence of retinopathy after only 2‑5 years of treatment, as reported in a systematic review of 1,254 patients [2]. The quantified difference represents a 9‑ to 19‑fold lower risk for hydroxychloroquine at a longer exposure duration.

Retinopathy cumulative incidence Drug safety surveillance Long-term therapy

Adjusted Case‑Control Analysis: Chloroquine Confers 5.8‑Fold Higher Retinopathy Odds than Hydroxychloroquine

In a case‑control study of 87 retinopathy cases and 177 matched controls from a cohort of 2,907 patients with rheumatoid arthritis, the adjusted odds ratio (OR) for retinopathy associated with chloroquine use relative to hydroxychloroquine sulfate was 5.8 (95% confidence interval: 1.7‑19.7, p = 0.005). The analysis controlled for cumulative dose, duration of therapy, age, and renal function. For every year of treatment, chloroquine increased retinopathy odds by an additional 28% compared to hydroxychloroquine [1].

Epidemiology Case-control study Risk factor analysis

Evidence‑Driven Applications: Where Hydroxychloroquine Sulfate Outperforms In‑Class Analogs


Long‑term Disease‑Modifying Therapy for Rheumatoid Arthritis and Lupus

Hydroxychloroquine sulfate is the evidence‑based first‑line DMARD for systemic lupus erythematosus and rheumatoid arthritis requiring >2 years of continuous therapy. Direct head‑to‑head evidence shows zero retinopathy cases over 3 years versus 17.6% with chloroquine [1]. The 5.8‑fold lower adjusted odds of retinal toxicity [2] justifies its exclusive use in protocols where cumulative dose exceeds 400 g. Procurement should prioritize hydroxychloroquine sulfate over chloroquine for any chronic autoimmune indication.

Malaria Chemoprophylaxis in Areas with Chloroquine‑Sensitive Plasmodium falciparum

While both drugs are effective for malaria prophylaxis, hydroxychloroquine sulfate offers a superior safety margin for long‑duration prophylaxis (e.g., >6 months) required by military personnel or humanitarian aid workers. Cross‑study evidence demonstrates a 1% retinopathy risk at 7 years for hydroxychloroquine compared to 10‑20% at 2‑5 years for chloroquine [3]. For travel medicine formularies requiring weekly dosing over multiple seasons, hydroxychloroquine reduces the need for frequent ophthalmologic monitoring, lowering overall program costs.

Preclinical Immunomodulation Studies Requiring Low Cytotoxicity

In vitro studies of Toll‑like receptor (TLR) 7/9 inhibition or antigen presentation assays should use hydroxychloroquine sulfate when a 4‑aminoquinoline is needed but prolonged cell viability is critical. The absence of chloroquine’s higher lysosomotropic toxicity (quantified by lower retinopathy incidence in vivo, but also reflected in lower cellular cytotoxicity at equivalent concentrations) supports the use of hydroxychloroquine as the preferred tool compound for long‑duration (≥72 h) immune cell cultures [1]. Researchers should select hydroxychloroquine over chloroquine to avoid off‑target cell death that confounds immunomodulatory readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxychloroquine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.